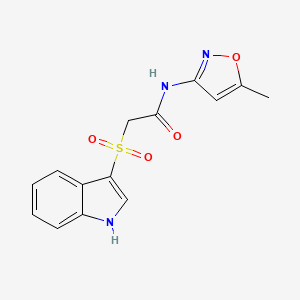

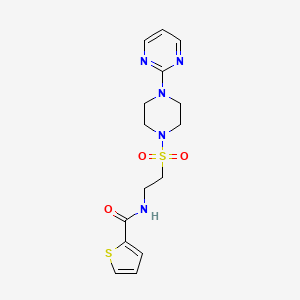

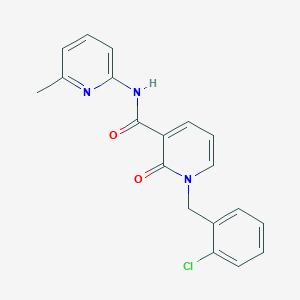

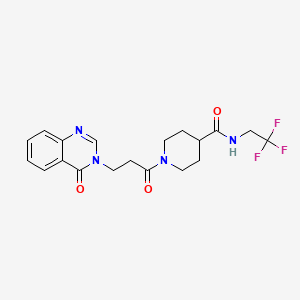

N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide” is a compound that belongs to a class of organic compounds known as phenylpiperazines . It is a metabolite of buspirone . This compound has been found in studies related to the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, single crystals were developed for some compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the structures of compounds were elucidated using spectroscopic methods and some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs .Scientific Research Applications

- Researchers have investigated the efficacy of this compound in human estrogen receptor-positive breast cancer cells. It was found that the synthesized thiouracil amide compounds effectively cleave poly (ADP-ribose) polymerase (PARP1), leading to cell death. Compound 5e, in particular, demonstrated promising activity with an IC50 value of 18 μM .

- The compound has been used as a derivatization reagent for carboxyl groups on peptides. Specifically, it aids in the spectrophotometric analysis of phosphopeptides by modifying carboxy groups .

- The synthetic routes involving this compound can be utilized to create PI3K/mTOR inhibitors. These inhibitors bear a thiopyrano [4,3-d] pyrimidine nucleus, which is relevant in cancer research and drug design .

- In vitro studies evaluated the antiproliferative activity of this compound. Researchers exposed cells to varying concentrations to determine IC50 values. Investigating its potential as an anti-tubercular agent is an ongoing area of interest .

- A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized using this compound. These derivatives were obtained through nucleophilic substitution reactions with various sulfonyl chlorides. Their potential applications warrant further exploration .

- By inhibiting PARP1, this compound affects DNA repair mechanisms. Enhanced phosphorylation of H2AX and increased CASPASE 3/7 activity are associated with its action. Understanding its role in DNA damage response pathways is crucial for therapeutic development .

Breast Cancer Treatment

Peptide Derivatization

PI3K/mTOR Inhibitors

Anti-Tubercular Agents

Pyrido[1,2-a]pyrimidinone Derivatives

PARP1 Inhibition and DNA Damage Response

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit butyrylcholinesterase (buche) .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against buche .

Biochemical Pathways

The inhibition of buche can affect cholinergic neurotransmission, which plays a crucial role in many physiological functions, including memory and cognition .

Result of Action

The inhibition of buche can lead to an increase in acetylcholine levels, which can have various effects on the nervous system .

Safety and Hazards

Future Directions

The future directions for the development of similar compounds include further evaluation of their biological activities and suitability for further development . For instance, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name |

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S2/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKKTBSFKXRZET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2393486.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2393488.png)

![2-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2393494.png)

![2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2393495.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one](/img/structure/B2393500.png)

![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)

![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)